Etamycin A -

Etamycin A

Catalog Number: EVT-8248187
CAS Number:
Molecular Formula: C44H62N8O11
Molecular Weight: 879.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Etamycin A is derived from marine-derived actinomycetes, with Streptomyces griseoviridus being the primary source identified for its production. This organism has been isolated and characterized for its ability to synthesize etamycin through complex biosynthetic pathways involving various amino acids and precursors .

Classification

Etamycin A is classified as a depsipeptide antibiotic, which is characterized by the presence of both peptide and ester bonds in its structure. It falls under the broader category of streptogramins, which are known for their synergistic action against bacterial ribosomes, inhibiting protein synthesis .

Synthesis Analysis

Methods

The synthesis of etamycin A can be approached through both natural extraction and chemical synthesis. The natural extraction involves culturing Streptomyces griseoviridus in specific media that promotes the production of etamycin, followed by purification processes such as chromatography .

In chemical synthesis, several strategies have been developed, including total synthesis methods that utilize various coupling reactions to assemble the complex structure of etamycin. Techniques such as solid-phase peptide synthesis and solution-phase methods have been employed to create analogs and study their biological activities .

Technical Details

The biosynthetic pathway involves the incorporation of labeled amino acids, which have been identified as precursors in the formation of etamycin. Key amino acids involved include threonine, alanine, and hydroxyproline, among others. Radiotracer studies have confirmed the incorporation rates of these amino acids into the antibiotic structure .

Molecular Structure Analysis

Structure

The molecular formula for etamycin A is C44H62N8O11C_{44}H_{62}N_{8}O_{11}. The structure consists of a cyclic peptide backbone with multiple non-standard amino acids contributing to its unique properties. The compound features a combination of hydrophobic and hydrophilic regions, enhancing its interaction with bacterial membranes .

Data

  • Molecular Weight: 879 g/mol
  • Chemical Structure: The detailed structure includes various stereocenters, contributing to its biological activity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to elucidate its structure .
Chemical Reactions Analysis

Reactions

Etamycin A undergoes various chemical reactions that can modify its structure and enhance its activity. Hydrolysis reactions can lead to the release of active components that retain antimicrobial properties. Additionally, etamycin can participate in conjugation reactions that may enhance its solubility or alter its pharmacokinetics .

Technical Details

The reactions typically involve acid or base catalysis, leading to the cleavage of ester bonds within the depsipeptide structure. These modifications can be critical for developing new derivatives with improved efficacy against resistant strains .

Mechanism of Action

Process

Etamycin A exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to bacterial ribosomes, interfering with the translation process essential for bacterial growth and reproduction. This mechanism is particularly effective against Gram-positive bacteria due to their reliance on ribosomal function for protein production .

Data

Studies indicate that etamycin A has a minimum inhibitory concentration (MIC) ranging from 1.8 to 8.2 µM against different strains of Mycobacterium abscessus, demonstrating its potency in inhibiting bacterial growth without significant cytotoxicity to mammalian cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etamycin A is typically isolated as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Etamycin A is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data: Characterization techniques include infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and NMR spectroscopy, which provide insights into functional groups and molecular interactions .
Applications

Scientific Uses

Etamycin A has significant potential in scientific research and clinical applications:

  • Antimicrobial Agent: Its primary application lies in combating resistant bacterial infections, making it a candidate for new antibiotic therapies.
  • Research Tool: Etamycin can serve as a model compound in studies aimed at understanding antibiotic resistance mechanisms and developing new synthetic analogs with enhanced activity.
  • Pharmaceutical Development: Ongoing research focuses on optimizing etamycin derivatives for improved pharmacological profiles and broader spectrum activity against various pathogens .
Discovery and Origin of Etamycin A

Historical Context of Streptogramin Antibiotics

The streptogramin family of antibiotics represents a unique class of naturally occurring cyclic peptides produced primarily by Streptomyces species. Their discovery dates to the 1950s, when initial members like streptogramin (isolated from Streptomyces graminofaciens) and virginiamycin (from Streptomyces virginiae) were identified [7]. These antibiotics are distinguished by their bipartite structure: Group A consists of polyunsaturated macrolactones, while Group B comprises cyclic hexadepsipeptides. Critically, while each group exhibits only moderate bacteriostatic activity when administered alone, their combination results in synergistic bactericidal activity—often increasing potency up to 100-fold [2] [5]. This synergy arises from sequential targeting of the bacterial 50S ribosomal subunit: Group A compounds induce conformational changes that enhance the binding and inhibitory effects of Group B components on protein elongation [2] [7]. Etamycin A (also historically termed viridogrisein) was first isolated in 1954 from terrestrial Streptomyces strains and recognized as a Group B streptogramin [4] [9]. Its early characterization laid groundwork for understanding streptogramin biosynthesis and mode of action.

Table 1: Key Historical Streptogramin Antibiotics

Antibiotic ComplexProducing OrganismYear ReportedComponents
StreptograminStreptomyces graminofaciens1953Mixture of A and B groups
Viridogrisein (Etamycin)Streptomyces sp.1954Group B (single component)
PristinamycinStreptomyces pristinaespiralis1962IA (Group B), IIA (Group A)
MikamycinStreptomyces sp.1956A and B

Marine Actinomycetes as a Source of Etamycin A

Marine ecosystems have emerged as prolific sources of novel actinomycete strains capable of producing bioactive metabolites, including etamycin-class compounds. Traditional screening efforts focused on soil-derived Streptomyces overlooked the biosynthetic potential of marine-adapted strains. Recent studies demonstrate that marine actinomycetes exhibit distinct metabolic pathways due to adaptations to salinity, pressure, and nutrient competition [1] [3]. Etamycin A was re-discovered from marine-derived Streptomyces strain CNS-575, isolated from a sediment sample collected at the Nasese shoreline in Viti Levu, Fiji (coordinates: 18.09′04.0 S, 178.27′11.4 E) [4]. This strain was cultured in A1bfe+C medium (starch, yeast extract, peptone, CaCO₃, KBr, Fe₂(SO₄)₄ in seawater) and subjected to bioactivity-guided fractionation. The purification process involved:

  • Resin Adsorption: XAD-7 resin eluted with acetone
  • Solvent Partitioning: Ethyl acetate extraction of the aqueous phase
  • Chromatography: Silica gel column (dichloromethane:methanol gradient)
  • HPLC Purification: Isocratic 60% aqueous acetonitrile [4]Etamycin A was identified as a three-rotamer depsipeptide via 2D NMR and high-resolution mass spectrometry (HR-MS), confirming its structure as a Group B streptogramin [4] [9]. This rediscovery underscored marine actinomycetes as reservoirs for "old" antibiotics with untapped therapeutic potential. Marine-derived etamycin exhibited potent activity against contemporary methicillin-resistant Staphylococcus aureus (MRSA) strains (MIC: 1–2 μg/mL), outperforming earlier terrestrial isolates in preclinical models [4].

Table 2: Marine Actinomycete Sources of Etamycin-Class Compounds

Strain DesignationIsolation SourceGeographic OriginCompound(s) IdentifiedAntibacterial Spectrum
CNS-575Sediment (0.5 m depth)Nasese, FijiEtamycin A, Fijimycins A–CHA-MRSA, CA-MRSA, VRE
OPMA1730Marine sediment (unspecified)Not reportedEtamycin + GriseoviridinM. avium, M. intracellulare

Genomic Insights into Streptomyces spp. Producing Etamycin A

Genome mining of etamycin-producing Streptomyces strains has elucidated the biosynthetic gene clusters (BGCs) responsible for depsipeptide assembly. Etamycin A belongs to the streptogramin B family, synthesized by nonribosomal peptide synthetase (NRPS) machinery. The core BGC spans ≈30–40 kb and encodes multi-modular NRPS enzymes, tailoring enzymes (methyltransferases, oxidoreductases), and self-resistance determinants [6] [9]. Key features include:

  • NRPS Architecture: Linear arrangement of adenylation (A), thiolation (T), and condensation (C) domains activating and incorporating non-proteinogenic amino acids (e.g., 3-hydroxypicolinic acid, 4-dimethylamino-L-phenylalanine) [4] [9].
  • Regulatory Genes: γ-butyrolactone receptors and SARP-family regulators coordinate cluster expression in response to environmental cues [6].
  • Resistance Mechanisms: Ribosome protection proteins or acetyltransferases mitigate self-toxicity [2].Comparative genomics of marine strain CNS-575 and terrestrial etamycin producers reveals conserved synteny in the etamycin BGC but divergent flanking regions enriched in transposases, suggesting horizontal gene transfer events [4] [6]. Whole-genome sequencing of endophytic Streptomyces sp. VITGV156 (8.18 Mb) and wetland-derived Streptomyces cavourensis ACT158 (6.86 Mb) further highlights the prevalence of streptogramin-like BGCs in diverse ecotypes. S. cavourensis ACT158 encodes 32 BGCs, including 14 NRPS clusters, with antiSMASH analysis indicating low similarity (<25%) to known etamycin BGCs [6] [8]. This genomic diversity underscores the untapped potential of environmental Streptomyces strains for discovering etamycin analogs.

Table 3: Genomic Features of Etamycin-Producing Streptomyces

Genomic ParameterStreptomyces sp. VITGV156Streptomyces cavourensis ACT158Terrestrial Etamycin Producers
Genome Size8.18 Mb6.86 Mb7.2–8.5 Mb
Coding Sequences (CDS)6,5125,1226,800–7,500
BGCs Predicted (antiSMASH)283220–35
NRPS BGCs9145–10
ANI to Reference Strains96.7% (S. griseus)99.1% (S. cavourensis NRRL 2740)>95% within species
dDDH82.3%94.8%>70% for species delineation

Properties

Product Name

Etamycin A

IUPAC Name

3-hydroxy-N-[(3R,6S,7S,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

Molecular Formula

C44H62N8O11

Molecular Weight

879.0 g/mol

InChI

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27-,29+,30+,31+,34-,36-,37-/m0/s1

InChI Key

SATIISJKSAELDC-QPFUEGANSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

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